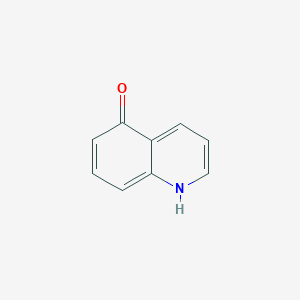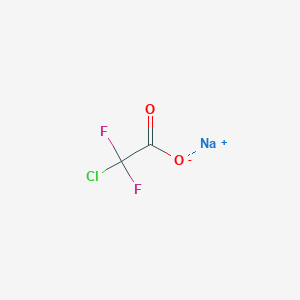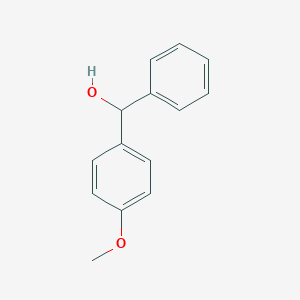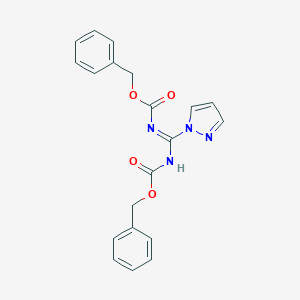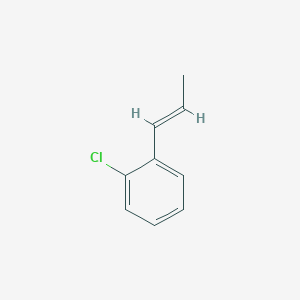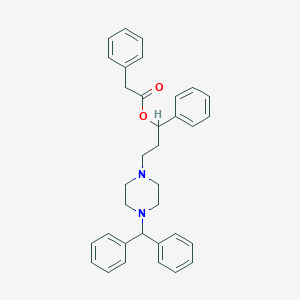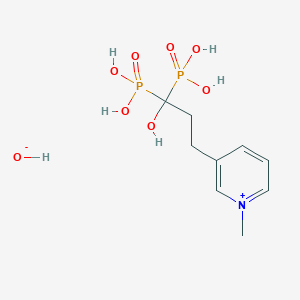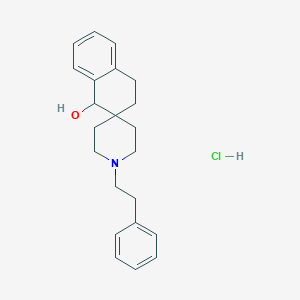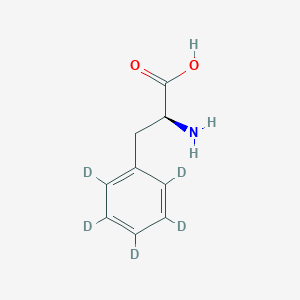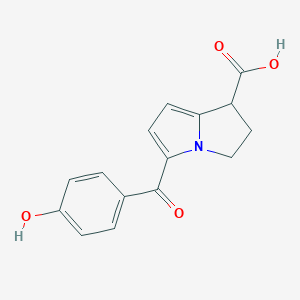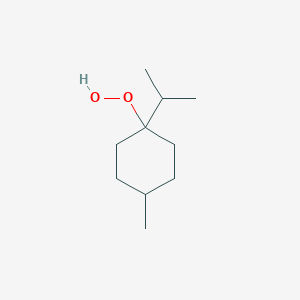
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane, commonly known as cumene hydroperoxide, is a widely used organic peroxide in various industrial applications. It is a colorless liquid with a characteristic odor and is highly reactive due to the presence of an unstable peroxide bond. Cumene hydroperoxide is primarily used as an initiator in the production of phenol and acetone, which are important industrial chemicals.
Mécanisme D'action
Cumene hydroperoxide is a strong oxidizing agent and can react with a wide range of organic compounds. The peroxide bond in cumene hydroperoxide is highly unstable and can easily break down to form free radicals. These free radicals can initiate chain reactions in various chemical processes, such as polymerization, oxidation, and reduction.
Effets Biochimiques Et Physiologiques
Cumene hydroperoxide is known to cause oxidative stress in living cells and can lead to cell damage and death. It has been shown to induce lipid peroxidation, which is a common mechanism of cell damage. Cumene hydroperoxide can also affect the activity of various enzymes in the body, leading to changes in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Cumene hydroperoxide is a highly reactive compound and can be used as a powerful oxidizing agent in various laboratory experiments. Its high reactivity makes it useful in studying the kinetics and mechanisms of chemical reactions. However, its instability and potential for thermal runaway make it a hazardous compound to handle and store.
Orientations Futures
1. Development of safer and more stable organic peroxides for industrial applications.
2. Investigation of the role of cumene hydroperoxide in oxidative stress and cell damage.
3. Study of the effects of cumene hydroperoxide on metabolic pathways and enzyme activity.
4. Development of new methods for the synthesis of cumene hydroperoxide.
5. Exploration of the potential of cumene hydroperoxide as a radical initiator in new polymerization reactions.
Méthodes De Synthèse
Cumene hydroperoxide is synthesized by the oxidation of cumene, which is a mixture of isopropylbenzene and alpha-methylstyrene. The oxidation process is carried out using air or oxygen in the presence of a catalyst, usually a cobalt or manganese salt. The reaction is exothermic and requires careful temperature control to avoid thermal runaway.
Applications De Recherche Scientifique
Cumene hydroperoxide is widely used in scientific research as a source of free radicals for various applications. It is used as a model compound for studying the kinetics and mechanisms of peroxide decomposition, which is important in understanding the safety and stability of organic peroxides. Cumene hydroperoxide is also used as a radical initiator in polymerization reactions to produce high molecular weight polymers.
Propriétés
Numéro CAS |
143970-18-7 |
|---|---|
Nom du produit |
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
1-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12-11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
MRHJLSVXRAIRDK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(C(C)C)OO |
SMILES canonique |
CC1CCC(CC1)(C(C)C)OO |
Synonymes |
Hydroperoxide, 4-methyl-1-(1-methylethyl)cyclohexyl, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



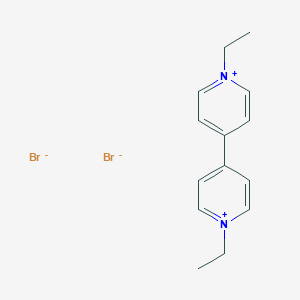
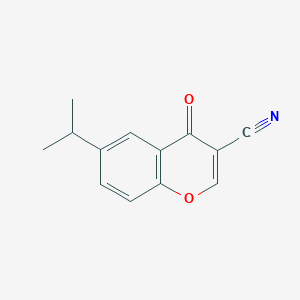
![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
